molecular formula C11H12ClNO B1530662 5-(3-Chlorophenyl)-2-piperidone CAS No. 87922-76-7

5-(3-Chlorophenyl)-2-piperidone

Cat. No. B1530662
CAS RN: 87922-76-7
M. Wt: 209.67 g/mol
InChI Key: HKDUFNVHBJHPCF-UHFFFAOYSA-N
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Description

The compound “5-(3-Chlorophenyl)-2-piperidone” is a derivative of piperidone with a chlorophenyl group. Piperidones are a class of chemical compounds which contain a pyridine ring. The 3-chlorophenyl group is a phenyl group with a chlorine atom attached to the third carbon .


Synthesis Analysis

While specific synthesis methods for “5-(3-Chlorophenyl)-2-piperidone” were not found, general methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Interaction with Serotonergic Receptors

Studies on compounds related to 5-(3-Chlorophenyl)-2-piperidone, such as 1-(m-Chlorophenyl)piperazine, have investigated their neuropsychopharmacological profile due to affinity to multiple serotonergic receptors. Research indicates that these compounds can exhibit depressant-like effects in rodent behavioral tests, suggesting their potential use in identifying novel serotonergic antidepressants (Rajkumar et al., 2009). Similarly, the interaction of antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors highlights the complexity of serotonergic modulation in therapeutic contexts (Stark et al., 2007).

Anticancer Properties

Curcumin analogs based on the 3,5-bis(benzylidene)-4-piperidone scaffold, such as CLEFMA, have been studied for their anti-proliferative activity against lung adenocarcinoma cells. These compounds act through mechanisms distinct from apoptosis, suggesting their potential in treating apoptosis-resistant cancers (Lagisetty et al., 2010).

Antibacterial Activity

The synthesis and evaluation of novel series of DNA gyrase inhibitors, including 5-[(E)-2-arylvinyl]pyrazoles derived from 1-(3-chlorophenyl)-3-(4-piperidyl) structures, demonstrate potent antibacterial activity against resistant strains of gram-positive bacteria. These findings suggest a pathway for developing new antibacterial agents to combat drug resistance (Tanitame et al., 2005).

Neurotransmitter System Modulation

Research on compounds structurally related to 5-(3-Chlorophenyl)-2-piperidone has provided insights into their potential effects on neurotransmitter systems, including the modulation of dopamine and serotonin receptors. For instance, lurasidone, an azapirone derivative, shows potent binding affinity and partial agonism at dopamine D2 and serotonin 5-HT1A receptors, offering a balance between antipsychotic efficacy and reduced side effects (Ishibashi et al., 2010).

properties

IUPAC Name

5-(3-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-3,6,9H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDUFNVHBJHPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-2-piperidone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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